molecular formula C11H14BCl2NO2 B1418062 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073353-78-2

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1418062
CAS RN: 1073353-78-2
M. Wt: 274 g/mol
InChI Key: LRQNNFMOVWWIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that is often used as a reagent and catalyst in organic synthesis . It is commonly used in platinum-catalyzed Suzuki coupling reactions to synthesize various types of organic compounds, including heterocyclic compounds and drug molecules .


Molecular Structure Analysis

The molecular formula of “2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is C11H14BCl2NO2 . The molecular weight is 273.95 .

Scientific Research Applications

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: , also known as 2,3-Dichloropyridine-4-boronic acid pinacol ester, is a boronic acid derivative with several unique applications in scientific research. Here is a comprehensive analysis focusing on different fields:

Pharmaceutical Intermediary

This compound is extensively used in biomedical research as a key pharmaceutical intermediary. It participates in conjugation reactions and plays a vital role in the study of drug production for diseases such as cancer .

Sensing Applications

Boronic acids, including this derivative, are utilized in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions make them suitable for both homogeneous assays and heterogeneous detection .

Asymmetric Synthesis

Organoboron compounds are significantly useful in asymmetric synthesis. The routes to obtain enantioenriched organoboron compounds, including this derivative, allow for transformations into a range of functional groups providing access to diverse molecules with high enantioselectivity .

DYRK1A Inhibitors Synthesis

It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors, which are important for therapeutic interventions .

Borylation Reactions

The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration Reactions

It is also used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions , suggesting that its primary targets could be carbon atoms in organic compounds that are undergoing cross-coupling reactions.

Mode of Action

The compound 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound forms a bond with a carbon atom in the target molecule. This bond formation is facilitated by a transition metal catalyst, typically palladium .

Biochemical Pathways

The compound 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis. The downstream effects of this pathway include the formation of new organic compounds with complex structures.

Pharmacokinetics

It is known that similar boronic esters are relatively stable and readily prepared , which may suggest good bioavailability.

Result of Action

The molecular and cellular effects of the action of 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Action Environment

The action, efficacy, and stability of 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can act effectively in a wide range of chemical environments.

properties

IUPAC Name

2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQNNFMOVWWIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660605
Record name 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1073353-78-2
Record name 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.